molecular formula C8H9NO3 B7807597 N-Hydroxy-2-methoxybenzamide

N-Hydroxy-2-methoxybenzamide

Cat. No. B7807597
M. Wt: 167.16 g/mol
InChI Key: DGUKREATIVIORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxy-2-methoxybenzamide is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Cell Division in Bacteria

N-Hydroxy-2-methoxybenzamide derivatives, such as 3-Methoxybenzamide (3-MBA), have been identified as inhibitors of cell division in bacteria. For instance, 3-MBA inhibits cell division in Bacillus subtilis, leading to filamentation and eventually cell lysis, which indicates its potential use in bacterial control or antibiotic development (Ohashi et al., 1999).

Catalysis in Chemical Reactions

This compound compounds are used in catalytic reactions. For instance, Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides have been achieved, demonstrating the compound's role in facilitating complex chemical reactions (Xu et al., 2018).

Investigation of Molecular Structures

The molecular structures of derivatives like 2-methoxybenzamide have been investigated using gas-phase electron diffraction and theoretical calculations, which is crucial in understanding the physical and chemical properties of these compounds (Aarset et al., 2013).

Development of Antibacterial Agents

Derivatives of this compound have been explored for the development of potent antibacterial agents. For example, alkyl derivatives of 3-Methoxybenzamide were investigated for their antistaphylococcal properties and potential as antibacterial compounds (Haydon et al., 2010).

Analysis of Physical Properties

The physical properties of certain benzamide derivatives, such as antiemetic drugs, have been analyzed. For instance, the molar refraction and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate were studied to understand its behavior in various solutions (Sawale et al., 2016).

properties

IUPAC Name

N-hydroxy-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-7-5-3-2-4-6(7)8(10)9-11/h2-5,11H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUKREATIVIORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901126
Record name NoName_188
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.